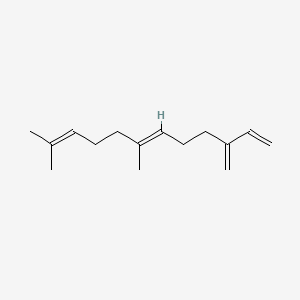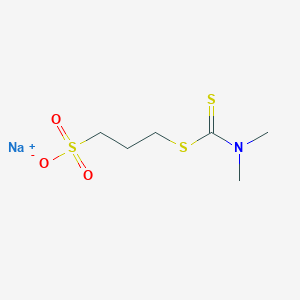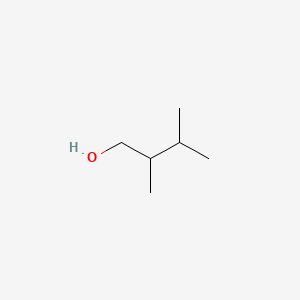
2-Butenoic acid, 2-propen-1-yl ester
Descripción general
Descripción
2-Butenoic acid, 2-propen-1-yl ester: , also known as butanoic acid 2-propenyl ester, is an organic compound with the molecular formula C₇H₁₂O₂. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is known for its pleasant aroma, making it a popular choice in the formulation of perfumes and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 2-propen-1-yl ester can be synthesized through the esterification of butanoic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, allyl butenoate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of butanoic acid and allyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butenoic acid, 2-propen-1-yl ester undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form butenoic acid and other oxidation products.
Reduction: The compound can be reduced to form butanoic acid and allyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Butenoic acid and other carboxylic acids.
Reduction: Butanoic acid and allyl alcohol.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 2-Butenoic acid, 2-propen-1-yl ester is used as a starting material in the synthesis of various organic compounds. It serves as a precursor in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, allyl butenoate is used to study the effects of esters on cellular processes. It is also used in the development of bioactive compounds with potential therapeutic applications .
Medicine: this compound has been investigated for its potential use in drug delivery systems. Its ability to form stable esters makes it a suitable candidate for the development of prodrugs and other pharmaceutical formulations .
Industry: In the flavor and fragrance industry, allyl butenoate is used to impart fruity and sweet aromas to various products, including perfumes, cosmetics, and food flavorings .
Mecanismo De Acción
The mechanism of action of allyl butenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group in allyl butenoate can undergo hydrolysis to release butanoic acid and allyl alcohol, which can then interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .
Comparación Con Compuestos Similares
Allyl acetate: Similar in structure but with an acetate group instead of a butenoate group.
Allyl propionate: Similar in structure but with a propionate group instead of a butenoate group.
Allyl isobutyrate: Similar in structure but with an isobutyrate group instead of a butenoate group.
Uniqueness: 2-Butenoic acid, 2-propen-1-yl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its fruity aroma and stability make it particularly valuable in the flavor and fragrance industry. Additionally, its reactivity in various chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
prop-2-enyl but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJBUWVXSNLWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864945 | |
| Record name | Allyl 2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20474-93-5 | |
| Record name | 2-Propen-1-yl 2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20474-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl 2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















